![molecular formula C19H28N4O5 B2965001 1-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione CAS No. 2176070-22-5](/img/structure/B2965001.png)
1-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
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Description
1-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H28N4O5 and its molecular weight is 392.456. The purity is usually 95%.
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Scientific Research Applications
Molecular Design and Synthesis
This compound is part of a series designed for specific therapeutic targets, showing the breadth of chemical synthesis in creating novel entities for potential therapeutic applications. For instance, a series of imidazopyridine thiazolidine-2,4-diones were synthesized for their hypoglycemic activity, showcasing the compound's relevance in diabetes research (Oguchi et al., 2000). Similarly, the synthesis of novel compounds, including derivatives of imidazolidine-2,4-dione, reveals the compound's role in the exploration of new therapeutic molecules (Uršič et al., 2010).
Toxicological Evaluation
The toxicological profile of novel compounds, including those structurally related to 1-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, is critical for assessing their safety for use in food, beverages, and potentially as pharmaceuticals. A comprehensive evaluation of two novel bitter modifying compounds revealed their non-mutagenic and non-clastogenic nature, along with a lack of observed adverse effects at high doses, underscoring the importance of safety assessments in the development of new chemical entities (Karanewsky et al., 2016).
Pharmacological Investigations
Research into the pharmacological aspects of compounds similar to 1-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione includes studies on their potential as anti-Alzheimer's agents. Novel benzylated derivatives were synthesized and evaluated, showing promise compared to current treatments. This highlights the compound's role in the ongoing search for more effective treatments for neurodegenerative diseases (Gupta et al., 2020).
properties
IUPAC Name |
1-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O5/c1-13-16(14(2)28-20-13)4-5-17(24)21-8-6-15(7-9-21)23-12-18(25)22(19(23)26)10-11-27-3/h15H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSZZGLMOQAPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-(3,5-Dimethylisoxazol-4-yl)propanoyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione |
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